molecular formula C18H17NO B1343495 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-69-6

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1343495
M. Wt: 263.3 g/mol
InChI Key: IDNRXCAAHAFCSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyano compounds involves condensation reactions. For instance, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, 2-cyano-4'-methylbiphenyl was produced by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods suggest that the synthesis of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone could also involve a condensation step, possibly with a Grignard reaction if a similar synthetic pathway is followed.

Molecular Structure Analysis

The structure of cyano compounds is typically confirmed using spectroscopic techniques. The study on 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid utilized 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy to reveal the structure . These techniques would likely be applicable in analyzing the molecular structure of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone as well.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of cyano compounds similar to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. However, cyano groups are known to be reactive towards nucleophiles and can participate in various organic reactions, such as nucleophilic addition or substitution. The presence of the cyano group could also influence the electronic properties of the compound, as seen in the study of 3-alkoxy-4-cyanothiophenes .

Physical and Chemical Properties Analysis

The electronic properties of cyano compounds can be studied using ultraviolet-visible absorption spectroscopy, as was done for 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . Cyclic voltammetry can be used to analyze how the compound's electrochemical behavior is influenced by scan rate . Thermal properties can be assessed using thermogravimetric analysis (TG) and differential thermal analysis (DTA) . These techniques could be employed to determine the physical and chemical properties of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone, including its thermal stability and electronic characteristics.

Scientific Research Applications

Copolymerization and Material Science

A study by Wei, Challa, and Reedijk (1991) discussed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes. This process led to the formation of telechelics with potential applications in material science due to their unique end-group functionalities and molecular weight properties PREPARATION OF TELECHELICS BY OXIDATIVE COUPLING COPOLYMERIZATION.

Synthesis and Chemical Analysis

Qun (2007) investigated the synthesis of 2-cyano-4′-methylbiphenyl and discussed the by-products during its synthesis, which provides insight into chemical synthesis routes and the challenges encountered Study of the By-Products During Synthesis of 2-Cyano-4′-Methylbiphenyl.

Catalysis

Steiger and Anson (1997) explored the use of cobalt porphyrins for the electroreduction of O2, demonstrating the catalytic capabilities of compounds structurally related to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. The study highlights how modifications to the phenyl ring can impact the catalytic outcome 5,10,15,20Tetrakis(4((pentaammineruthenio)cyano)phenyl)porphyrinato5,10,15,20-Tetrakis(4-((pentaammineruthenio)- cyano)phenyl)porphyrinatocobalt(II) Immobilized on Graphite Electrodes Catalyzes the Electroreduction of O2 to H2O.

Environmental Science

Research by O'Connor and Young (1989) on the toxicity and anaerobic biodegradability of substituted phenols, including dimethylphenols, underlines the environmental considerations of using and disposing of phenolic compounds. This study contributes to our understanding of the environmental impact of such chemicals Toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions.

properties

IUPAC Name

4-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-3-6-16(14(2)11-13)9-10-18(20)17-7-4-15(12-19)5-8-17/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNRXCAAHAFCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644672
Record name 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898793-69-6
Record name 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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